molecular formula C23H24N4O4 B11161579 methyl 2-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate

methyl 2-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate

Cat. No.: B11161579
M. Wt: 420.5 g/mol
InChI Key: XCXWWZXWPIPYHD-UHFFFAOYSA-N
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Description

METHYL 2-{4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinyl group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the benzotriazinyl intermediate. This intermediate is then reacted with cyclohexane and benzoate derivatives under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]benzoate

InChI

InChI=1S/C23H24N4O4/c1-31-23(30)18-7-3-4-8-19(18)24-21(28)16-12-10-15(11-13-16)14-27-22(29)17-6-2-5-9-20(17)25-26-27/h2-9,15-16H,10-14H2,1H3,(H,24,28)

InChI Key

XCXWWZXWPIPYHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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